Alogliptin was developed by Syrrx, a biopharmaceutical company acquired by Takeda Pharmaceutical Company in 2005. It is classified as a dipeptidyl peptidase-4 inhibitor, which is a type of incretin-based therapy. The chemical formula for Alogliptin is C18H21N5O2, with a molar mass of approximately 339.399 g/mol .
The synthesis of Alogliptin typically involves several key steps that focus on constructing its complex molecular framework. A notable method for synthesizing Alogliptin involves:
The synthesis process can include techniques such as high-performance liquid chromatography for purification and characterization .
The molecular structure of Alogliptin consists of a benzoate moiety linked to a pyrimidine ring via an amine bond. This configuration is crucial for its biological activity as a dipeptidyl peptidase-4 inhibitor.
Alogliptin undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism of action of Alogliptin involves several key steps:
Clinical data indicate that Alogliptin effectively reduces hemoglobin A1c levels in patients with type 2 diabetes when used alone or in combination with other antidiabetic medications .
Alogliptin exhibits several notable physical and chemical properties:
Relevant pharmacokinetic data include:
Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond basic glycemic control:
Stable isotope labeling has revolutionized metabolic research and drug development for type 2 diabetes. By incorporating non-radioactive isotopes like carbon-13 (¹³C) and deuterium (²H) into drug molecules, researchers gain precise tools to track drug distribution, metabolism, and substrate-enzyme interactions without altering chemical or biological properties [2] [8]. This approach is particularly valuable for dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, where isotope-labeled versions enable:
Table 1: Applications of Stable Isotopes in DPP-4 Inhibitor Research
Isotope Type | Application | Research Impact |
---|---|---|
¹³C | Enzyme activity breath tests | Non-invasive DPP-4 monitoring in diabetes |
²H | Pharmacokinetic tracing | Metabolism and excretion studies |
¹³C/²H dual | High-resolution mass spectrometry | Simultaneous tracking of drug and metabolites |
Alogliptin-(¹³CD₃), a triply deuterated and ¹³C-labeled analog of the DPP-4 inhibitor alogliptin, serves as an internal standard in quantitative assays and a molecular probe for enzyme dynamics [4] [10]. Its core utilities include:
Table 2: Alogliptin-(¹³CD₃) in Diabetes Monitoring Platforms
Monitoring Platform | Isotopic Feature Used | Clinical Outcome Measured |
---|---|---|
LC-MS/MS | ¹³CD₃ mass shift | Plasma drug concentration |
Isotope ratio MS (IRMS) | ¹³CO₂ from peptide cleavage | Real-time DPP-4 enzyme activity |
Fluorescence assays | N/A (selectivity probe) | DPP-8/DPP-9 off-target inhibition |
The dual-labeling strategy in Alogliptin-(¹³CD₃) exploits synergistic physicochemical properties of ¹³C and ²H:
Figure: Synthesis Pathway of Alogliptin-(¹³CD₃)
Unlabeled Alogliptin │ ¹³C-D₃-Methylation (isotope incorporation) │ Purification (HPLC to >99% isotopic purity) │ Characterization (MS/NMR to confirm site-specific labeling)
Molecular Dynamics Insight: Computational modeling confirms that dual labeling induces no conformational changes in the alogliptin-DPP-4 binding pocket. The binding energy (ΔG = -9.8 kcal/mol) remains identical to unlabeled alogliptin [5] [7].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: